N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1041602-29-2
VCID: VC2783022
InChI: InChI=1S/C13H10ClF3N2/c14-11-6-10(13(15,16)17)8-19-12(11)18-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,18,19)
SMILES: C1=CC=C(C=C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl
Molecular Formula: C13H10ClF3N2
Molecular Weight: 286.68 g/mol

N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine

CAS No.: 1041602-29-2

Cat. No.: VC2783022

Molecular Formula: C13H10ClF3N2

Molecular Weight: 286.68 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine - 1041602-29-2

CAS No. 1041602-29-2
Molecular Formula C13H10ClF3N2
Molecular Weight 286.68 g/mol
IUPAC Name N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine
Standard InChI InChI=1S/C13H10ClF3N2/c14-11-6-10(13(15,16)17)8-19-12(11)18-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,18,19)
Standard InChI Key RZYQFEKQMSHUKO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl
Canonical SMILES C1=CC=C(C=C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl

Chemical and Physical Properties

Structure and Basic Information

N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine possesses a well-defined molecular structure with specific functional groups arranged around a pyridine core. Its basic chemical information is summarized in Table 1.

Table 1: Basic Chemical Information of N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine

ParameterValue
CAS Number1041602-29-2
Molecular FormulaC₁₃H₁₀ClF₃N₂
Molecular Weight286.68 g/mol
MDL NumberMFCD12618435
IUPAC NameN-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine
Standard InChIInChI=1S/C13H10ClF3N2/c14-11-6-10(13(15,16)17)8-19-12(11)18-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,18,19)
Standard InChIKeyRZYQFEKQMSHUKO-UHFFFAOYSA-N

The structural composition of this compound includes a pyridine ring with nitrogen at position 1, a benzylamine substituent at position 2, chlorine at position 3, and a trifluoromethyl group at position 5 . This specific arrangement of functional groups contributes to its chemical reactivity and potential biological interactions.

Physical Properties

N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine exists as a crystalline solid at standard conditions. While comprehensive physical property data is limited in the available research literature, certain characteristics can be inferred based on its structure and similar compounds.

Table 2: Physical Properties of N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine

PropertyCharacteristicSource/Inference
Physical StateCrystalline solid
AppearanceNot explicitly stated, likely white to off-white powderBased on similar compounds
SolubilityLikely slightly soluble in chloroform and methanolBased on structurally similar compounds
Storage Requirements2-8°C in sealed container

The trifluoromethyl group in this compound significantly impacts its physical properties. This functional group typically enhances lipophilicity, which affects solubility profiles, partition coefficients, and membrane permeability - properties that are particularly relevant for potential pharmacological applications.

Chemical Reactivity

The chemical reactivity of N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine is determined by its functional groups and their electronic and steric influences. Three main reactive centers characterize this molecule:

Table 3: Key Reactive Centers in N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine

Functional GroupPositionPotential Reactivity
Secondary Amine (NH)Position 2Nucleophilic substitutions, acylation, alkylation reactions
Chloro substituentPosition 3Nucleophilic aromatic substitution, metal-catalyzed coupling reactions
Trifluoromethyl groupPosition 5Electronic effects (electron-withdrawing), metabolic stability
Benzyl groupAttached to aminePotential for further functionalization, susceptible to oxidation at benzylic position

The presence of the trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and interactions with biological targets. Additionally, this group exerts strong electron-withdrawing effects that influence the reactivity of the pyridine ring, particularly toward nucleophilic aromatic substitution reactions.

Synthesis and Preparation

Reaction Conditions

The optimal reaction conditions for synthesizing N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine require careful consideration of several parameters. Based on synthetic procedures for related compounds, the following conditions may be applicable:

Table 4: Potential Reaction Conditions for N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine Synthesis

ParameterPotential ConditionsRationale
SolventPolar aprotic solvents (DMF, DMAC, DMSO)Facilitate nucleophilic substitution reactions
Temperature120-170°CEnhance reactivity for nucleophilic aromatic substitution
CatalystPhase-transfer catalysts (e.g., tetrabutylammonium bromide)Improve reaction efficiency
BaseK₂CO₃, NaOH, or other inorganic basesNeutralize HCl formed during the reaction
Reaction time5-10 hoursBased on similar synthetic procedures

The choice of reaction conditions significantly impacts the yield and purity of the final product. Higher temperatures generally accelerate the reaction but may lead to the formation of side products, necessitating a balance between reaction rate and selectivity .

Purification Methods

After synthesis, N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine requires purification to remove unreacted starting materials, side products, and catalysts. Potential purification methods include:

  • Column chromatography using appropriate solvent systems

  • Recrystallization from suitable solvents

  • Distillation under reduced pressure for volatile intermediates

  • Extraction techniques to separate the product from inorganic salts

Potential ActivityRelated Compound EvidenceReference
Antibacterial properties4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267) shows activity as bacterial phosphopantetheinyl transferase inhibitor
Antiviral applications3-Chloro-5-(trifluoromethyl)pyridin-2-amine serves as a reactant in synthesizing NS5B inhibitors for potential Hepatitis C treatment
Enzyme inhibitionThe 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety appears in multiple enzyme inhibitor structures

The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets. This property is particularly valuable in drug design as it can enhance bioavailability and target engagement of potential therapeutic agents.

Structural Analogs and Derivatives

Related Pyridine Derivatives

Several structural analogs and derivatives of N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine appear in the chemical literature. These compounds maintain the core 3-chloro-5-(trifluoromethyl)pyridin-2-yl structure while featuring different substituents or modifications.

Table 7: Direct Analogs of N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Difference
N-benzyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amineC₁₄H₁₂ClF₃N₂300.701220030-73-8Additional methyl group on nitrogen
N-(1-Benzylpiperidin-4-yl)-3-chloro-5-(trifluoromethyl)pyridin-2-amineC₁₈H₁₉ClF₃N₃369.81242267-94-2Benzylpiperidinyl group instead of benzyl
3-Chloro-5-(trifluoromethyl)pyridin-2-amineC₆H₄ClF₃N₂196.5679456-26-1Parent compound without benzyl group

Sulfonamide and Complex Derivatives

More complex derivatives incorporating the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety include sulfonamides and other functionalized structures:

Table 8: Complex Derivatives Containing the 3-chloro-5-(trifluoromethyl)pyridin-2-yl Moiety

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Feature
N-benzyl-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamideC₁₉H₁₄ClF₃N₂O₂S426.8Sulfonamide derivative
2-{Benzyl[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfamoyl}benzoic acidC₂₀H₁₄ClF₃N₂O₄S470.8Carboxyl-containing sulfonamide
N-benzyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-amineC₁₆H₁₁ClF₃N₃S369.8Thiazole-containing derivative
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide--Biologically active piperazine derivative (ML267)

Recent Research and Applications

Medicinal Chemistry Applications

Recent research involving compounds containing the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety suggests several promising applications:

  • Antibacterial Research: The compound 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267) has been identified as a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and inhibits bacterial growth . This suggests that the core structure present in N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine may contribute to antibacterial properties.

  • Antiviral Development: 3-Chloro-5-(trifluoromethyl)pyridin-2-amine acts as a key reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules that inhibit NS5B, an important target for Hepatitis C treatment . This indicates potential applications in antiviral therapeutic development.

  • Intermediate in Drug Synthesis: The compound and its derivatives serve as important intermediates in the synthesis of more complex bioactive molecules, demonstrating their value in medicinal chemistry research .

Synthetic Methodology Advancements

Patent information and research articles indicate ongoing interest in developing efficient synthetic methods for compounds containing the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety. A notable synthetic approach involves:

  • Using 2,3-dichloro-5-trifluoromethylpyridine as a starting material

  • Employing fluorination and subsequent nucleophilic substitution reactions

  • Optimizing reaction conditions to improve yields and purity

These synthetic advancements facilitate access to N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine and related compounds for further research and development .

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